molecular formula C23H23NO B6298138 N-(3-Phenylsalicylidene)-2-tert-butylaniline CAS No. 1266486-72-9

N-(3-Phenylsalicylidene)-2-tert-butylaniline

Cat. No. B6298138
CAS RN: 1266486-72-9
M. Wt: 329.4 g/mol
InChI Key: JSRNZXDRVYREGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylsalicylidene)-2-tert-butylaniline (PBTA) is an organic compound consisting of a phenyl group linked to a tert-butyl group, which is then attached to an aniline group. PBTA is a derivative of salicylic acid and is used in a variety of scientific research applications. PBTA is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

N-(3-Phenylsalicylidene)-2-tert-butylaniline is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used as a reagent to synthesize other compounds. In materials science, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to create polymers and other materials with unique properties. In biochemistry, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

N-(3-Phenylsalicylidene)-2-tert-butylaniline has a unique mechanism of action that is highly dependent on its structure. The phenyl group of N-(3-Phenylsalicylidene)-2-tert-butylaniline is able to interact with the hydrophobic regions of proteins, while the tert-butyl group is able to interact with the hydrophilic regions of proteins. The aniline group is able to interact with both hydrophobic and hydrophilic regions of proteins. This allows N-(3-Phenylsalicylidene)-2-tert-butylaniline to interact with and modulate the activity of proteins in a variety of ways.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. N-(3-Phenylsalicylidene)-2-tert-butylaniline has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline has been shown to have anti-cancer activity, as well as neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-Phenylsalicylidene)-2-tert-butylaniline has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is highly soluble in water and has a low toxicity. However, there are some limitations to consider when using N-(3-Phenylsalicylidene)-2-tert-butylaniline in lab experiments. N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very soluble in organic solvents and can be difficult to purify. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very stable in acidic or basic solutions and can be easily hydrolyzed.

Future Directions

N-(3-Phenylsalicylidene)-2-tert-butylaniline has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop more efficient and environmentally friendly ways of synthesizing organic compounds. N-(3-Phenylsalicylidene)-2-tert-butylaniline could also be used to develop new materials with unique properties. Finally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop new techniques for studying the structure and function of proteins and other biomolecules.

Synthesis Methods

N-(3-Phenylsalicylidene)-2-tert-butylaniline can be synthesized through a series of chemical reactions. The first step is to react salicylic acid with a tert-butyl bromide in the presence of a base, such as triethylamine, to form a tert-butyl ester of salicylic acid. The ester can then be reacted with an aniline derivative, such as aniline hydrochloride, to form N-(3-Phenylsalicylidene)-2-tert-butylaniline. The reaction can be carried out in a variety of solvents, such as dichloromethane, and is usually completed in a few hours.

properties

IUPAC Name

2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRNZXDRVYREGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenylsalicylidene)-2-tert-butylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.